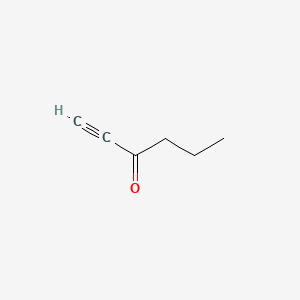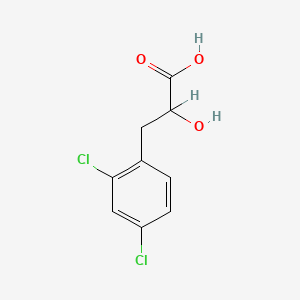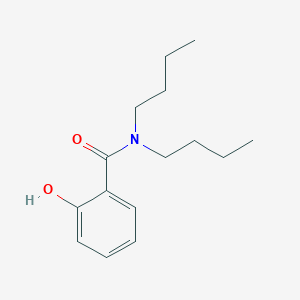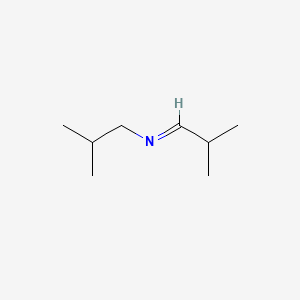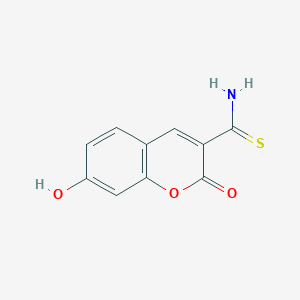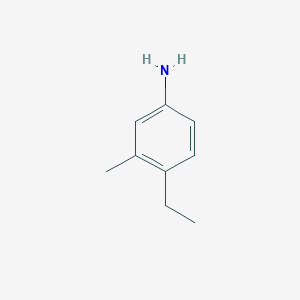
4-Ethyl-3-methylaniline
概要
説明
4-Ethyl-3-methylaniline is a chemical compound that can be prepared via hydrolysis . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Ethyl-3-methylaniline involves several steps. A Friedel Crafts acylation followed by a Clemmensen Reduction is one of the methods used . Another method involves the nitration of arenes and the reduction of nitroarenes .Molecular Structure Analysis
The molecular structure of 4-Ethyl-3-methylaniline can be analyzed using various techniques. For instance, ChemSpider provides a platform for chemical structure search .Chemical Reactions Analysis
4-Ethyl-3-methylaniline undergoes various chemical reactions. For instance, it can be methylated effectively with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethyl-3-methylaniline can be analyzed using various techniques. For instance, the hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学的研究の応用
Antibacterial Activity
- Synthesis and Antibacterial Activity : 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) have been synthesized and evaluated for their capacity to inhibit bacterial DNA polymerase IIIC and the growth of Gram-positive bacteria in culture. Certain derivatives demonstrated potent antibacterial activity, indicating a potential application of 4-ethyl-3-methylaniline derivatives in antimicrobial therapies (Zhi et al., 2005).
Chemical Analysis Techniques
- Thin-Layer Chromatographic Analysis : A study describes thin-layer chromatographic systems for separating 4-substituted N-ethyl-N-methylanilines and their dealkylation and N-oxidation products. These methods are useful in the analytical separation and identification of tertiary aromatic amines (Damani et al., 1978).
Metabolomics and Toxicity Assessment
- Metabonomic Toxicity Assessment : In research on the toxicity of various fluorinated anilines, high-resolution NMR spectroscopy identified changes in endogenous metabolites in earthworms exposed to these compounds. This study contributes to understanding the toxicological impact of related compounds, like 4-ethyl-3-methylaniline, on organisms (Bundy et al., 2002).
Pharmacology and Biochemical Research
- Mechanistic Study of Protonation : Research on N-alkylanilines, including N-ethylanilines, provided insights into the sites of protonation in these molecules, which is relevant for understanding their biochemical and pharmacological properties (Harrison & Tu, 2000).
Polymer Chemistry and Materials Science
- Polyaniline Derivatives : The study on the electrochemical polymerization of 2-methylaniline and 2-ethylaniline, related to 4-ethyl-3-methylaniline, revealed insights into the acid-base transitions and electronic structures of the resulting polymers. This research has implications for the development of novel polymeric materials (D'aprano et al., 1992).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-ethyl-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEKPEXFDSBEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564501 | |
| Record name | 4-Ethyl-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-methylaniline | |
CAS RN |
69450-94-8 | |
| Record name | 4-Ethyl-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


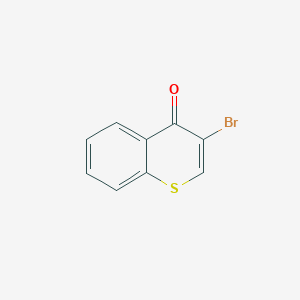
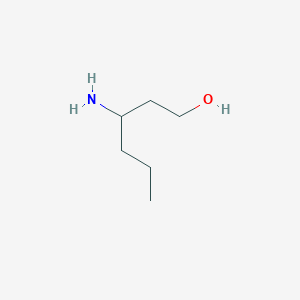
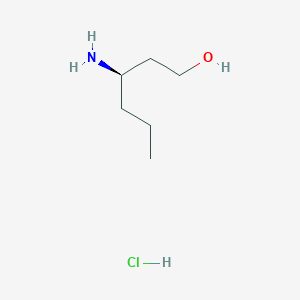
![Benzenesulfonic acid, 2-[[ethyl(3-methylphenyl)amino]methyl]-](/img/structure/B3056089.png)
